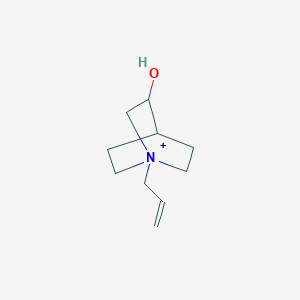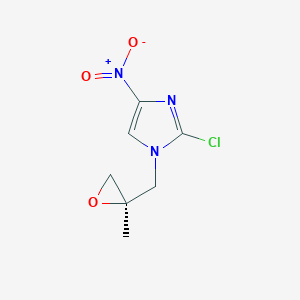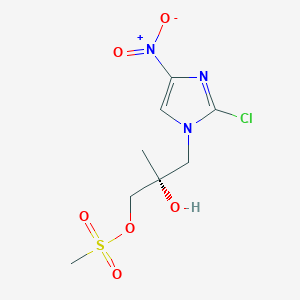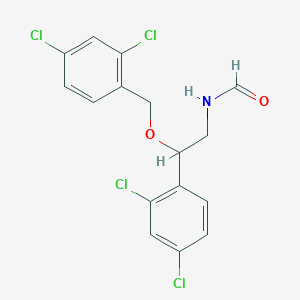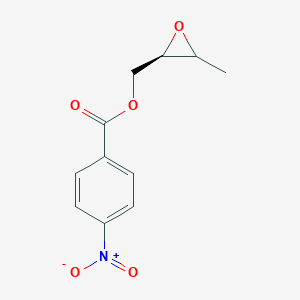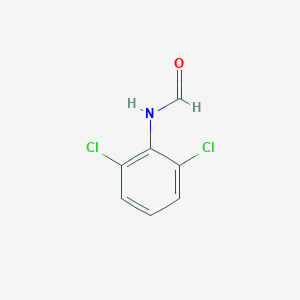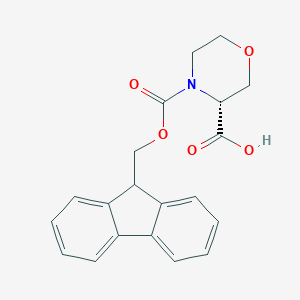
N,N-Dimethyldodecylamine
Übersicht
Beschreibung
N,N-Dimethyldodecylamine is a colorless to light-colored liquid at room temperature with a fishy odor that characterizes fatty amines . It is used as a capping agent during the synthesis of Au (core)-Pd (shell) bimetallic nanoparticles in toluene . It is also used in the synthesis of N-alkyl-N,N-dimethyl-1-ammonio-2-hydroxy-3-propane sulfonate .
Molecular Structure Analysis
The linear formula of N,N-Dimethyldodecylamine is CH3(CH2)11N(CH3)2 . It has a molecular weight of 213.40 . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
N,N-Dimethyldodecylamine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
N,N-Dimethyldodecylamine has a boiling point of 80-82 °C/0.1 mmHg (lit.), a melting point of -20 °C (lit.), and a density of 0.787 g/mL at 20 °C (lit.) . It has a refractive index of n20/D 1.4375 (lit.) . It is very slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Bimetallic Nanoparticles
“N,N-Dimethyldodecylamine” is used as a capping agent during the synthesis of Au (core) - Pd (shell) bimetallic nanoparticles in toluene . The capping agent prevents the nanoparticles from agglomerating, thereby maintaining their size and shape.
Synthesis of N-Alkyl-N,N-Dimethyl-1-Ammonio-2-Hydroxy-3-Propane Sulfonate
“N,N-Dimethyldodecylamine” is used in the synthesis of N-alkyl-N,N-dimethyl-1-ammonio-2-hydroxy-3-propane sulfonate . This compound has potential applications in the field of surfactants and detergents.
Preparation of Novel Bis-Quaternary Ammonium Salt
“N,N-Dimethyldodecylamine” is also used in the preparation of novel bis-quaternary ammonium salt . These salts are known for their antimicrobial properties and are used in disinfectants and antiseptics.
Safety and Hazards
Wirkmechanismus
Target of Action
N,N-Dimethyldodecylamine, also known as Dodecyldimethylamine N-oxide, interacts with various targets. Some of the primary targets include the Reaction center protein L chain, M chain, and H chain in Rhodobacter sphaeroides . These proteins play a crucial role in the electron transfer process of photosynthesis .
Mode of Action
The compound neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .
Biochemical Pathways
It’s known that this compound belongs to the class of organic compounds known as long-chain alkyl amine oxides . These are aminoxides that carry an alkyl chain ranging from C10 to C24 .
Pharmacokinetics
It’s known that the compound is used as a capping agent during the synthesis of au (core)-pd (shell) bimetallic nanoparticles in toluene .
Result of Action
N,N-Dimethyldodecylamine is a non-denaturing zwitterionic surfactant with a critical micelle concentration (CMC) of approximately 1 mM . It is used to solubilize proteins and to study the conformation and molecular interactions of macromolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethyldodecylamine. For instance, it’s insoluble in water, and less dense than water, hence it floats on water . It’s also known to neutralize acids in exothermic reactions to form salts plus water . The compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .
Eigenschaften
IUPAC Name |
N,N-dimethyldodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWDNVOPHGWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
| Record name | N,N-DIMETHYLDODECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride) | |
| Record name | N,N-Dimethyl-1-dodecanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026906 | |
| Record name | N,N-Dimethyldodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline] | |
| Record name | N,N-DIMETHYLDODECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyldodecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | N,N-Dimethyldodecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N-Dimethyldodecylamine | |
Color/Form |
Liquid | |
CAS RN |
112-18-5, 68390-97-6, 68391-04-8 | |
| Record name | N,N-DIMETHYLDODECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauryldimethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1-dodecanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C16-18-alkyldimethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C12-18-alkyldimethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyldodecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyldodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amines, C12-18-alkyldimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL LAURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V2OM30I1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N-DIMETHYL-1-DODECANAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N,N-Dimethyldodecylamine?
A1: The molecular formula of N,N-Dimethyldodecylamine is C14H31N, and its molecular weight is 213.40 g/mol.
Q2: Is there any spectroscopic data available for N,N-Dimethyldodecylamine?
A2: Yes, infrared (IR) spectroscopy is commonly used to characterize N,N-Dimethyldodecylamine and its derivatives. Characteristic bands like C–H stretching (around 2922 cm-1 and 2851 cm-1) and C–N stretching (around 1121 cm-1) can be observed. [, ]
Q3: How does N,N-Dimethyldodecylamine perform under various conditions?
A3: N,N-Dimethyldodecylamine is a relatively stable compound. Its performance and applications can be influenced by factors like pH, temperature, and the presence of other chemicals. For instance, it can be quaternized to produce cationic surfactants with enhanced stability and solubility. [, , ]
Q4: What are the main applications of N,N-Dimethyldodecylamine?
A4: N,N-Dimethyldodecylamine is primarily used as a building block for synthesizing various surfactants, including cationic, amphoteric, and Gemini surfactants. These surfactants find applications in detergents, personal care products, and as antimicrobial agents. [, , , , , ]
Q5: Can N,N-Dimethyldodecylamine be used in the synthesis of nanomaterials?
A5: Yes, N,N-Dimethyldodecylamine and its oxide form (DDAO) have been successfully used in the synthesis of silver nanowires. DDAO acts as both a reducing and capping agent in the process. []
Q6: How does N,N-Dimethyldodecylamine interact with other molecules?
A6: As a tertiary amine, N,N-Dimethyldodecylamine can participate in various interactions, including hydrophobic interactions, hydrogen bonding (through its nitrogen atom), and electrostatic interactions (especially when protonated). [, , , ]
Q7: Are there any concerns regarding the environmental impact of N,N-Dimethyldodecylamine?
A8: Yes, the increased use of cationic surfactants, which are often synthesized using N,N-Dimethyldodecylamine, has raised environmental concerns due to their potential toxicity to aquatic life. Studies have shown that compounds like polyoxyethylene alkyl ether (POAE) and linear alkylbenzene sulfonic acid (LAS), which can be derived from N,N-Dimethyldodecylamine, are released into the environment primarily through household wastewater. []
Q8: How can the potential environmental impact of N,N-Dimethyldodecylamine be mitigated?
A9: Addressing the environmental impact of N,N-Dimethyldodecylamine-derived surfactants requires a multifaceted approach. This includes exploring biodegradable alternatives, optimizing wastewater treatment processes to enhance their removal, and promoting responsible disposal practices by industries and consumers. [, , ]
Q9: How does N,N-Dimethyldodecylamine contribute to the properties of surfactants?
A10: N,N-Dimethyldodecylamine provides a hydrophobic tail in surfactant molecules. This hydrophobic tail is crucial for the self-assembly of surfactants into micelles, which are responsible for their surface-active properties, such as detergency and emulsification. [, , , ]
Q10: Can you elaborate on the role of N,N-Dimethyldodecylamine in forming different types of surfactants?
A11: * Cationic Surfactants: N,N-Dimethyldodecylamine can be quaternized, meaning a fourth alkyl group is added to the nitrogen atom, creating a positively charged quaternary ammonium compound. These cationic surfactants are known for their antimicrobial properties. [, , , ] * Amphoteric Surfactants: N,N-Dimethyldodecylamine oxide (DDAO) is an example of an amphoteric surfactant. It possesses both a positively charged amine oxide group and a negatively charged carboxylate group, making its behavior dependent on pH. [, , , , , ] * Gemini Surfactants: These are a newer class of surfactants with two hydrophobic tails and two hydrophilic heads linked by a spacer. N,N-Dimethyldodecylamine can be incorporated into the structure of these Gemini surfactants, contributing to their enhanced surface activity. [, ]
Q11: How does the chain length of the anionic surfactant affect the synergistic interaction with N,N-Dimethyldodecylamine oxide (DDAO)?
A12: Research shows that a decrease in the length of the anionic surfactant's alkyl chain results in a stronger interaction with DDAO. For example, in mixtures of DDAO with sodium decyl sulfate (SDeS), sodium dodecyl sulfate (SDS), and sodium tetradecyl sulfate (STS), the strength of the interaction follows the order: SDeS/DDAO > SDS/DDAO > STS/DDAO. This stronger interaction is attributed to an overall attractive interaction within the mixed micelles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

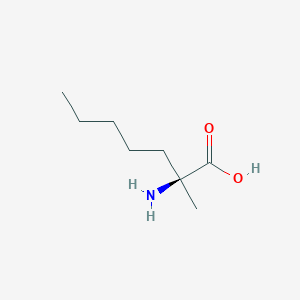

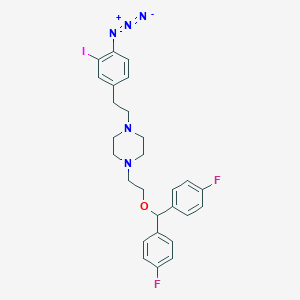
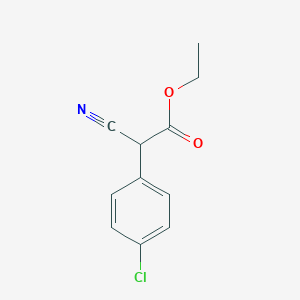
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
